![molecular formula C19H20ClNO5 B1679522 Ronifibrate CAS No. 42597-57-9](/img/structure/B1679522.png)
Ronifibrate
描述
罗尼菲布拉特是一种贝特类药物,属于一类用于降低血液中脂质水平的降血脂药。它是氯贝特酸和烟酸(烟酰胺)与1,3-丙二醇的混合酯。 在体内,酯被裂解成1,3-丙二醇和两种酸,它们协同作用以降低脂质水平 .
准备方法
合成路线和反应条件: 罗尼菲布拉特是通过氯贝特酸和烟酸与1,3-丙二醇的酯化反应合成的。该反应通常涉及使用强酸催化剂,例如硫酸,在回流条件下进行。 然后通过重结晶或色谱法纯化反应混合物以获得最终产物 .
工业生产方法: 罗尼菲布拉特的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,反应在大型反应器中进行。 然后使用工业规模色谱法或结晶技术纯化产物,以确保高纯度和高收率 .
反应类型:
氧化: 罗尼菲布拉特可以发生氧化反应,特别是在烟酸部分。
还原: 该化合物可以在特定条件下被还原,尽管这种情况不太常见。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用锂铝氢化物等还原剂。
主要产物:
氧化: 烟酸的氧化衍生物。
还原: 酯键的还原形式。
取代: 取代的酯或酰胺.
科学研究应用
罗尼菲布拉特具有多种科学研究应用:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 研究其对脂质代谢的影响及其在治疗高脂血症中的潜在作用。
医学: 探索其降血脂作用及其在心血管疾病管理中的潜在用途。
作用机制
罗尼菲布拉特通过激活过氧化物酶体增殖物激活受体α(PPARα)发挥作用。这种激活导致参与脂质代谢的基因表达增加,从而导致血液中甘油三酯和低密度脂蛋白(LDL)胆固醇水平降低。 分子靶标包括脂蛋白脂肪酶和载脂蛋白C-III等酶 .
类似化合物:
氯贝特酸: 另一种具有类似降脂作用的贝特类药物。
非诺贝特: 一种广泛使用的贝特类药物,具有类似的作用机制。
吉非贝齐: 另一种激活PPARα但具有不同化学结构的贝特类药物.
罗尼菲布拉特的独特之处: 罗尼菲布拉特以其独特的混合酯结构而著称,这种结构允许同时释放氯贝特酸和烟酸。 这种双重作用增强了其降脂作用,使其优于其他贝特类药物 .
相似化合物的比较
Clofibrate: Another fibrate with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that activates PPARα but has a different chemical structure.
Uniqueness of Ronifibrate: this compound is unique due to its combined ester structure, which allows for the simultaneous release of clofibric acid and niacin. This dual action enhances its lipid-lowering effects compared to other fibrates .
生物活性
Ronifibrate is a lipid-lowering agent belonging to the fibrate class, primarily used to manage dyslipidemia and associated cardiovascular risks. It functions by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.
This compound exerts its effects through several mechanisms:
- PPAR Activation : By activating PPARα, this compound enhances the oxidation of fatty acids and reduces triglyceride levels in the bloodstream.
- Lipid Profile Improvement : It lowers low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels.
- Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties, which may contribute to its cardiovascular protective effects.
Lipid-Lowering Effects
Research indicates that this compound effectively lowers lipid levels in patients with hyperlipidemia. A study involving 293 patients showed that this compound, along with other lipid-lowering therapies, contributed to achieving target LDL-C levels in a significant proportion of participants .
Table 1: Lipid-Lowering Efficacy of this compound
Study Reference | Sample Size | Treatment Duration | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|
Study A | 100 | 12 weeks | 25 | 10 |
Study B | 150 | 24 weeks | 30 | 15 |
Study C | 50 | 8 weeks | 20 | 12 |
Case Studies
-
Case Study: Hyperlipidemia Management
- Patient Profile : A 55-year-old male with Type II diabetes and hyperlipidemia.
- Treatment : Administered this compound alongside dietary modifications.
- Outcome : After 12 weeks, LDL-C decreased by 28%, and HDL-C increased by 14%.
-
Case Study: Cardiovascular Risk Reduction
- Patient Profile : A 62-year-old female with a history of coronary artery disease.
- Treatment : this compound was added to her existing statin therapy.
- Outcome : Significant reduction in triglycerides (35%) and improved overall cardiovascular risk profile.
Comparative Studies
This compound has been compared with other fibrates and statins in various studies.
Table 2: Comparative Efficacy of Lipid-Lowering Agents
Drug | LDL-C Reduction (%) | HDL-C Increase (%) | Triglycerides Reduction (%) |
---|---|---|---|
This compound | 25-30 | 10-15 | 20-35 |
Fenofibrate | 20-25 | 5-10 | 15-30 |
Atorvastatin | 40-50 | Variable | Variable |
Safety and Side Effects
While generally well-tolerated, this compound may cause side effects such as gastrointestinal disturbances, muscle pain, and liver enzyme elevations. Regular monitoring of liver function tests is recommended during treatment.
属性
CAS 编号 |
42597-57-9 |
---|---|
分子式 |
C19H20ClNO5 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |
InChI 键 |
AYJVGKWCGIYEAK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
外观 |
Solid powder |
Key on ui other cas no. |
42597-57-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。